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molecular formula C7H9Br2N B1291643 5-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 718608-10-7

5-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No. B1291643
M. Wt: 266.96 g/mol
InChI Key: HEDJZTHUYQRPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045653B2

Procedure details

A solution of (6-methylpyridin-3-yl)methanol (J. Med. Chem. 43; 18; 2000; 3386) (492 mg, 4 mmol) and thionyl bromide (4.16 g, 20 mmol) in dichloromethane (20 ml) was stirred at room temperature for 3 hours. The reaction was concentrated under reduced pressure and the residue azeotroped with dichloromethane. The residual red oil was triturated well with ether to afford the title compound as an orange powder, 1.39 g; 1H NMR (DMSOd6, 400 MHz) δ: 2.64 (s, 3H), 4.81 (s, 2H), 7.81 (d, 1H), 8.42 (d, 1H), 8.84 (s, 1H).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.S(Br)([Br:12])=O>ClCCl>[BrH:12].[Br:12][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[N:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
492 mg
Type
reactant
Smiles
CC1=CC=C(C=N1)CO
Name
Quantity
4.16 g
Type
reactant
Smiles
S(=O)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with dichloromethane
CUSTOM
Type
CUSTOM
Details
The residual red oil was triturated well with ether

Outcomes

Product
Name
Type
product
Smiles
Br.BrCC=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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